Solvolytic Stability Comparison: 2-Butyn-1-yl Chloroformate vs. Propargyl Chloroformate in Acetone
In solvolytic stability studies, the positional isomer 2-butyn-1-yl chloroformate (closest structural analog to 3-butyn-1-yl chloroformate) demonstrates a 33% lower rate of solvolysis in acetone compared to propargyl chloroformate. This differential kinetic behavior is directly attributable to the presence of the methylene spacer adjacent to the alkyne, a structural feature shared with 3-butyn-1-yl chloroformate. This demonstrates that the addition of even a single methylene unit in the alkynyl chain significantly alters the stability profile of the chloroformate ester, impacting shelf-life considerations and reaction condition optimization . For procurement decisions, this translates to a more robust reagent that offers greater tolerance toward nucleophilic impurities and ambient moisture during handling and storage.
| Evidence Dimension | Solvolytic rate constant (k) in acetone at 25.0 °C |
|---|---|
| Target Compound Data | 2-Butyn-1-yl chloroformate (positional isomer analog): 1.2 × 10⁻³ s⁻¹ (class inference for 3-butyn-1-yl) |
| Comparator Or Baseline | Propargyl chloroformate: 1.8 × 10⁻³ s⁻¹ |
| Quantified Difference | 33% lower rate (1.2 × 10⁻³ vs 1.8 × 10⁻³) |
| Conditions | Acetone solvent, 25.0 °C, extended Grunwald-Winstein kinetic analysis |
Why This Matters
Lower solvolytic rate indicates greater stability during storage and handling, reducing the risk of premature decomposition and ensuring consistent reactivity in multi-step synthetic sequences.
